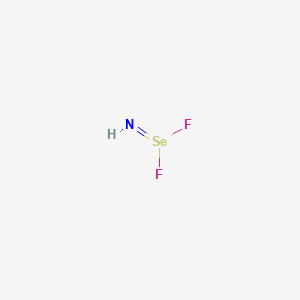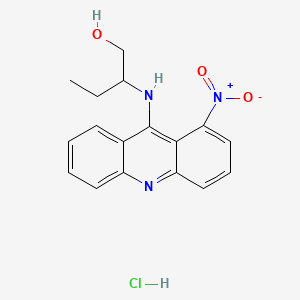silane CAS No. 80422-55-5](/img/structure/B14427335.png)
[(1,3-Dichlorobut-1-en-2-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dichlorobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a dichlorobutene moiety attached to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichlorobut-1-en-2-yl)oxysilane typically involves the reaction of 1,3-dichlorobut-1-ene with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
1,3-Dichlorobut-1-ene+Trimethylsilanol→(1,3-Dichlorobut-1-en-2-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(1,3-Dichlorobut-1-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorobutene moiety can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Electrophiles: Bromine, chlorine, and other electrophiles can be used for addition reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.
Major Products
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Addition Products: Compounds with additional groups added across the double bond.
Hydrolysis Products: Silanols and other hydrolyzed derivatives.
科学的研究の応用
(1,3-Dichlorobut-1-en-2-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
作用機序
The mechanism of action of (1,3-Dichlorobut-1-en-2-yl)oxysilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The dichlorobutene moiety can participate in nucleophilic substitution and electrophilic addition reactions, while the silane group can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications.
類似化合物との比較
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxysilane
- (1,4-Dichlorobut-2-en-2-yl)oxysilane)
- (1,3-Dichlorobut-2-en-2-yl)oxysilane)
Uniqueness
(1,3-Dichlorobut-1-en-2-yl)oxysilane is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a dichlorobutene moiety and a trimethylsilane group allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
特性
CAS番号 |
80422-55-5 |
|---|---|
分子式 |
C7H14Cl2OSi |
分子量 |
213.17 g/mol |
IUPAC名 |
1,3-dichlorobut-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H14Cl2OSi/c1-6(9)7(5-8)10-11(2,3)4/h5-6H,1-4H3 |
InChIキー |
FMXRGENZKPYBNR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=CCl)O[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


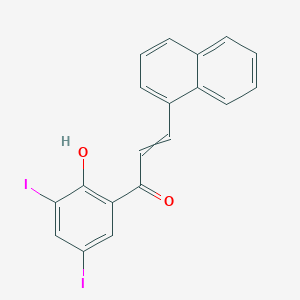

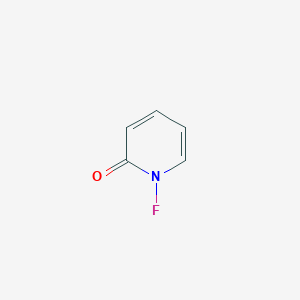
![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
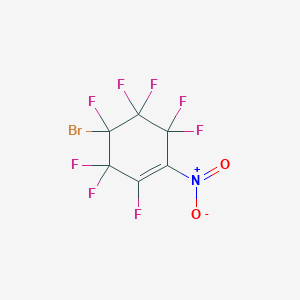
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
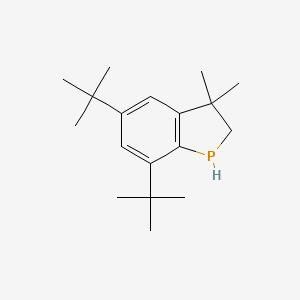
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
